

Performance Evaluation of Cellulose Acetate Phthalate Grades for Pharmaceutical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cellulose acetate phthalate*

Cat. No.: *B8822715*

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

Cellulose Acetate Phthalate (CAP) is a widely utilized polymer in the pharmaceutical industry, primarily for the enteric coating of solid oral dosage forms. Its pH-dependent solubility ensures that the coated dosage form remains intact in the acidic environment of the stomach, protecting the active pharmaceutical ingredient (API) from degradation, and then dissolves in the more neutral pH of the small intestine to release the drug for absorption. The performance of CAP is not monolithic; it is influenced by its specific grade, which is determined by chemical properties such as acetyl and phthalyl content, as well as physical properties like viscosity. This guide provides a comparative overview of different grades of CAP, summarizing key performance data and detailing experimental protocols for their evaluation.

Comparative Performance Data

The functional characteristics of **Cellulose Acetate Phthalate** are intrinsically linked to its chemical structure and physical properties. Different grades, primarily distinguished by their viscosity and the degree of substitution of acetyl and phthalyl groups, exhibit varied performance in key areas such as dissolution, mechanical strength of the film, and moisture protection. Below are tables summarizing the available quantitative data for different CAP grades.

Table 1: Chemical and Physical Properties of Different CAP Grades

Property	Standard Viscosity Grade	Low Viscosity Grade
Phthalyl Content (%)	30.0 – 36.0[1]	30.0 – 40.0
Acetyl Content (%)	21.5 – 26.0[1]	Not explicitly defined, but influences viscosity
Inherent Viscosity (dL/g)	~0.68	0.2 - 0.6
Viscosity (cps)	45 – 90[1]	Lower than standard
Free Acid (as phthalic acid, %)	< 3.0[1]	< 3.0
pH Solubility	≥ 6.2[2]	Generally ≥ 6.0[3]

Table 2: Performance Characteristics of CAP Grades in Enteric Coating

Performance Parameter	Standard Viscosity Grade	Low Viscosity Grade
Dissolution Profile	Standard release profile at pH ≥ 6.2.[2]	Faster dissolution may be observed due to lower molecular weight.
Coating Solution Solids Content (%)	Typically lower due to higher viscosity.	Allows for higher solids content in coating solutions, potentially reducing coating time.
Mechanical Film Properties	Forms a robust, flexible film.[2]	May form a more brittle film, potentially requiring higher plasticizer levels.[4]
Water Vapor Permeability	Provides a good moisture barrier.[5]	Permeability may be influenced by film thickness and plasticizer content.

Experimental Protocols

To enable researchers to conduct their own comparative evaluations, detailed methodologies for key experiments are provided below.

In Vitro Drug Release (Dissolution) Testing

This test evaluates the pH-dependent drug release from CAP-coated dosage forms, simulating the transit from the stomach to the small intestine.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Procedure:

- Acid Stage (Simulated Gastric Fluid):
 - Medium: 750 mL of 0.1 N HCl.
 - Temperature: 37 ± 0.5 °C.
 - Agitation: 50 rpm.
 - Duration: 2 hours.
 - Procedure: Place one dosage form in each vessel. After 2 hours, withdraw a sample of the medium for analysis of any premature drug release. The dosage form should show minimal drug release in this stage.
- Buffer Stage (Simulated Intestinal Fluid):
 - Medium: Add 250 mL of 0.20 M tribasic sodium phosphate to the vessel from the acid stage. Adjust the pH to 6.8 ± 0.05 . The final volume is 1000 mL.
 - Temperature: 37 ± 0.5 °C.
 - Agitation: 50 rpm.
 - Duration: 45 minutes or as specified in the monograph.
 - Procedure: Continue the test and withdraw samples at specified time intervals. Analyze the samples for drug content to determine the release profile.

Mechanical Properties of CAP Films (Tensile Strength and Elongation)

This method determines the mechanical robustness of freestanding films prepared from different CAP grades.

Apparatus: A universal testing machine equipped with a suitable load cell.

Procedure:

- **Film Preparation:**
 - Prepare a solution of the CAP grade in a suitable solvent (e.g., acetone).
 - Cast the solution onto a level, non-adherent surface (e.g., a glass plate with a release agent).
 - Allow the solvent to evaporate completely in a controlled environment to form a film of uniform thickness.
 - Cut the film into dumbbell-shaped specimens according to standard dimensions (e.g., ASTM D882).
- **Testing:**
 - Measure the thickness and width of the narrow section of each specimen.
 - Mount the specimen in the grips of the tensile testing machine.
 - Apply a tensile load at a constant rate of crosshead displacement until the film breaks.
 - Record the load and elongation throughout the test.
- **Calculations:**
 - Tensile Strength: The maximum stress applied to the film before it ruptures, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

- Percentage Elongation at Break: The extent to which the film stretches before breaking, calculated as $((\text{Final Length} - \text{Initial Length}) / \text{Initial Length}) * 100$.

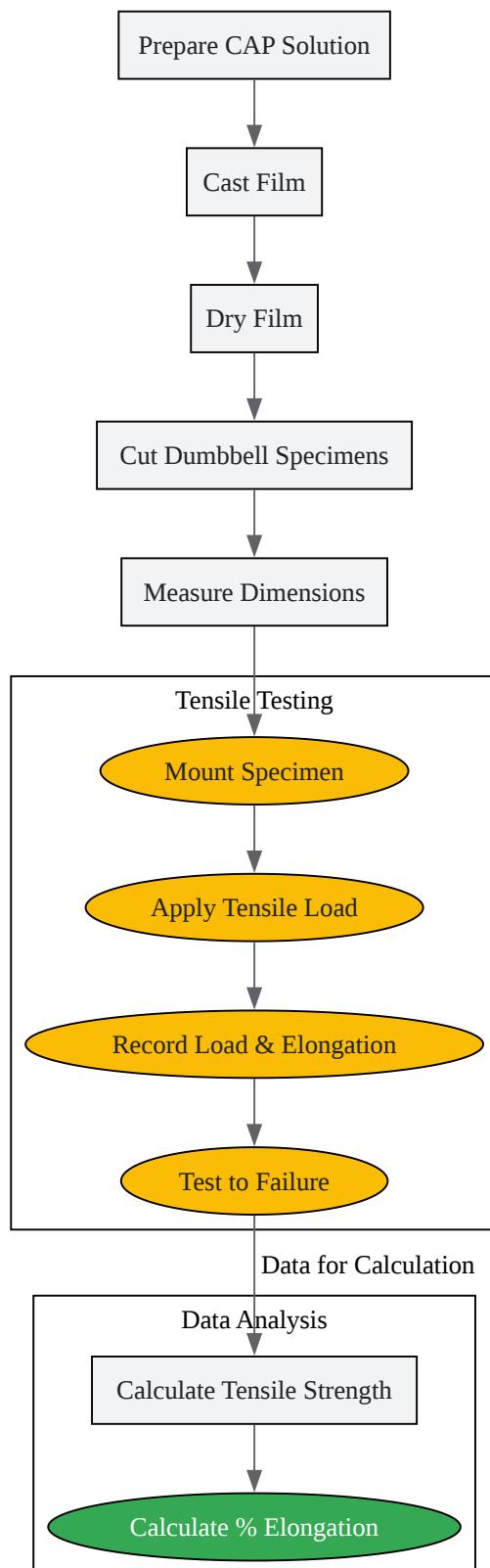
Water Vapor Transmission Rate (WVTR)

This test measures the permeability of CAP films to moisture, indicating their effectiveness as a protective barrier.

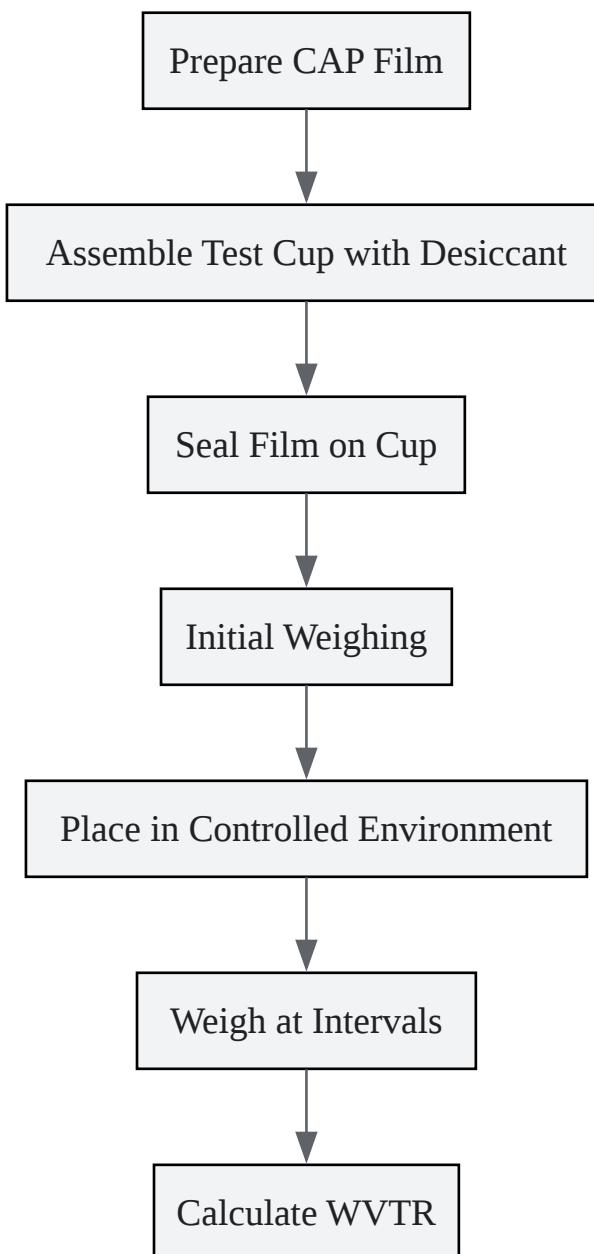
Apparatus: WVTR testing instrument (e.g., using the cup method or an automated instrument).

Procedure (Gravimetric Cup Method - ASTM E96/E96M):

- Film Preparation: Prepare a freestanding film of the CAP grade as described in the mechanical properties testing protocol.
- Test Assembly:
 - Place a desiccant (e.g., anhydrous calcium chloride) in a test cup.
 - Seal the prepared CAP film over the mouth of the cup, ensuring an airtight seal.
 - Weigh the entire assembly accurately.
- Testing:
 - Place the assembly in a controlled environment with a specific temperature and relative humidity (e.g., 25 °C and 75% RH).
 - At regular intervals, remove the assembly and weigh it to determine the amount of moisture that has permeated through the film and been absorbed by the desiccant.
- Calculation: The WVTR is calculated from the rate of weight gain, the area of the film exposed, and the water vapor pressure gradient across the film. It is typically expressed in g/m²·day.


Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the key evaluation methods.



[Click to download full resolution via product page](#)

Workflow for In Vitro Drug Release Testing.

[Click to download full resolution via product page](#)

Workflow for Mechanical Properties Testing.

[Click to download full resolution via product page](#)

Workflow for Water Vapor Transmission Rate Testing.

Conclusion

The selection of a specific grade of **Cellulose Acetate Phthalate** can significantly impact the performance of an enteric-coated dosage form. While standard viscosity grades provide a reliable and robust coating, low-viscosity grades offer potential advantages in manufacturing efficiency. However, this may come with a trade-off in the mechanical properties of the film. A

thorough evaluation of the dissolution profile, mechanical strength, and moisture barrier properties, as outlined in this guide, is crucial for selecting the optimal CAP grade for a specific drug product, ensuring both stability and desired in vivo performance. Researchers are encouraged to use the provided protocols as a foundation for their own comparative studies to make informed decisions in their formulation development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eastman.com [eastman.com]
- 2. eastman.com [eastman.com]
- 3. researchgate.net [researchgate.net]
- 4. US5723151A - Cellulose acetate phthalate enteric coating compositions - Google Patents [patents.google.com]
- 5. Properties of heat-humidity cured cellulose acetate phthalate free films - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Performance Evaluation of Cellulose Acetate Phthalate Grades for Pharmaceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822715#performance-evaluation-of-different-grades-of-cellulose-acetate-phthalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com